Carbonylchlorobis(triphenylphosphine)iridium(I)
Overview
Description
Synthesis Analysis
The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) and related complexes typically involves the reaction of iridium precursors with triphenylphosphine and other reagents to introduce the carbonyl and chloro ligands. One example includes the reaction of trans-chlorobis(triphenylphosphine)dinitrogeniridium(I) with carbon disulfide, leading to the formation of various intermediates and ultimately yielding a thiocarbonyl iridium(I) complex (Kubota & Carey, 1970).
Molecular Structure Analysis
The molecular structure of Carbonylchlorobis(triphenylphosphine)iridium(I) complexes has been elucidated using single-crystal X-ray diffraction. These analyses reveal the square-planar geometry typical of iridium(I) complexes, with the iridium atom coordinated by two phosphine ligands, a chloride, and a carbonyl group, demonstrating the octahedral coordination environment (Kuwabara & Bau, 1994).
Chemical Reactions and Properties
Carbonylchlorobis(triphenylphosphine)iridium(I) undergoes a variety of chemical reactions, reflecting its utility in organometallic chemistry. For instance, it can reversibly bind carbon monoxide, indicating its potential as a catalyst in reactions involving CO activation and transfer (Vaska, 1966). Additionally, reactions with silanes and germanes have been reported, leading to the formation of adducts that further underscore the complex's reactivity towards various substrates (Ebsworth & Leitch, 1973).
Scientific Research Applications
Oxygen-Carrying Properties : Vaska's compound, chloro-carbonyl-bis(triphenylphosphine)-iridium, can take up molecular oxygen in solution. This property suggests potential applications in synthetic systems mimicking biological oxygen transport or storage processes (L. Vaska, 1963).
Homogeneous Hydrogenation : The compound is useful in homogeneous hydrogenation processes, especially when activated with hydrogen peroxide. This application is important in chemical synthesis, particularly in the hydrogenation of olefins (F. V. Rantwijk, T. Spek, H. V. Bekkum, 1972).
Reversible Reaction with Carbon Monoxide : It reacts reversibly with carbon monoxide under normal conditions, forming a metal complex-CO adduct. This reversible binding is significant in catalysis and sensor development (L. Vaska, 1966).
Intermediates in Chemical Synthesis : This compound is involved in forming various intermediates in chemical synthesis, such as trans-chlorobis(triphenylphosphine)(thiocarbonyl)iridium(I). Such intermediates are crucial in the development of new organometallic compounds (M. Kubota, Colleen R. Carey, 1970).
Reactions with Silanes and Germanes : It reacts with SiH3X and GeH4 to form adducts, which is important in the field of materials science and for understanding silicon and germanium chemistry (E. Ebsworth, D. M. Leitch, 1973).
X-ray Crystallography Studies : The compound has been studied using X-ray diffraction, which provides insights into its molecular structure. Such information is essential for understanding its reactivity and potential applications in catalysis and materials science (E. Kuwabara, R. Bau, 1994).
Safety And Hazards
Future Directions
Carbonylchlorobis(triphenylphosphine)iridium(I) is generally immediately available in most volumes. High purity, submicron, and nanopowder forms may be considered . It is a part of many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .
properties
IUPAC Name |
formaldehyde;iridium;triphenylphosphane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.CH2O.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;1H2;1H;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRIWYFLOPNYFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32ClIrOP2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | Carbonylbis(triphenylphosphine)iridium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12765 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Carbonylchlorobis(triphenylphosphine)iridium(I) | |
CAS RN |
14871-41-1 | |
Record name | Iridium, carbonylchlorobis(triphenylphosphine)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonylchlorobis(triphenylphosphine)iridium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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